molecular formula C8H7Cl2N5 B6258103 N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine CAS No. 22506-98-5

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine

Cat. No. B6258103
CAS RN: 22506-98-5
M. Wt: 244.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine, also known as DCG-IV, is a small molecule inhibitor of the enzyme diacylglycerol kinase (DGK). It is a potent and selective inhibitor of DGK, which has been used in a variety of scientific research applications. DCG-IV has been used to study the role of DGK in cell signaling and its effects on biochemical and physiological processes. We will also discuss potential future directions for research on DCG-IV.

Mechanism of Action

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine works by inhibiting the enzyme diacylglycerol kinase (DGK). DGK is a key enzyme in the regulation of phosphoinositide 3-kinase (PI3K) and its downstream effects on cell proliferation, migration, and survival. This compound binds to the active site of DGK and prevents the enzyme from phosphorylating diacylglycerol (DAG), which is a key intermediate in the PI3K pathway. By preventing the phosphorylation of DAG, this compound inhibits the activity of PI3K and its downstream effects on cell proliferation, migration, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, migration, and survival. It has also been shown to inhibit the activity of the MAPK and Wnt pathways, which are involved in cell differentiation and development. In addition, this compound has been shown to inhibit the activity of the enzyme diacylglycerol kinase (DGK), which is involved in the regulation of phosphoinositide 3-kinase (PI3K).

Advantages and Limitations for Lab Experiments

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has several advantages for lab experiments. It is a potent and selective inhibitor of DGK, which makes it an ideal tool for studying the role of DGK in cell signaling and its effects on biochemical and physiological processes. In addition, this compound is easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means it can only be used to study the role of DGK in cell signaling and not other enzymes. In addition, this compound has a short half-life, which means it must be used quickly after synthesis.

Future Directions

There are several potential future directions for research on N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine. One potential direction is to explore the use of this compound in combination with other small molecule inhibitors to study the role of DGK in cell signaling and its effects on biochemical and physiological processes. Another potential direction is to explore the use of this compound in combination with other drugs or therapies to study the role of DGK in disease progression and treatment. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound.

Synthesis Methods

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine is synthesized by a two-step process. The first step involves the reaction of 5,6-dichloro-1H-1,3-benzodiazol-2-yl chloride with guanidine hydrochloride in the presence of triethylamine. The second step involves the reaction of the intermediate with ethyl bromoacetate in the presence of potassium carbonate.

Scientific Research Applications

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has been used in a variety of scientific research applications. It has been used to study the role of DGK in cell signaling and its effects on biochemical and physiological processes. In particular, this compound has been used to study the role of DGK in the regulation of phosphoinositide 3-kinase (PI3K) and its downstream effects on cell proliferation, migration, and survival. This compound has also been used to study the role of DGK in the regulation of the MAPK and Wnt pathways, and its effects on cell differentiation and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine involves the reaction of 5,6-dichloro-1H-1,3-benzodiazole with guanidine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "5,6-dichloro-1H-1,3-benzodiazole", "guanidine" ], "Reaction": [ "Step 1: Dissolve 5,6-dichloro-1H-1,3-benzodiazole (1.0 g, 4.5 mmol) and guanidine (0.5 g, 6.7 mmol) in a suitable solvent (e.g. ethanol, methanol, or DMF) in a round-bottom flask.", "Step 2: Add a suitable catalyst (e.g. triethylamine, potassium carbonate, or sodium hydride) to the reaction mixture and stir the mixture at room temperature for several hours.", "Step 3: Monitor the progress of the reaction by TLC or HPLC. Once the reaction is complete, filter the mixture to remove any insoluble material.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol or methanol) to obtain N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine as a white solid (yield: 70-80%)." ] }

CAS RN

22506-98-5

Molecular Formula

C8H7Cl2N5

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.